2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone
Description
2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is a halogenated ketone featuring a furyl ring substituted with a 2,4-dichlorophenyl group and two bromine atoms at the α-position of the ethanone moiety.
- Molecular Formula: Likely C₁₂H₇Br₂Cl₂O₂ (inferred from substituents).
- Synthesis: Bromination of a precursor like 1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone in chloroform or acetic acid, analogous to methods for 2,2-dibromoacetophenone derivatives .
- Applications: Potential biological activity, as structurally related furyl-dichlorophenyl propenones exhibit urease inhibition .
Properties
IUPAC Name |
2,2-dibromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2Cl2O2/c13-12(14)11(17)10-4-3-9(18-10)7-2-1-6(15)5-8(7)16/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMFELNWTMHYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone typically involves the bromination of 1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. For instance, derivatives of this compound have been tested for their ability to inhibit the growth of resistant bacterial strains, making them candidates for new antibiotic formulations.
Anticancer Properties
Another significant application lies in its anticancer potential. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to programmed cell death, which is crucial for developing targeted cancer therapies.
Agricultural Applications
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Its structure allows it to interact with biological systems of pests effectively. Laboratory studies have reported that formulations containing this compound can reduce pest populations significantly while minimizing harm to beneficial insects.
Herbicide Development
Additionally, this compound has shown promise as a herbicide. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop yields. This selective herbicidal activity is crucial for sustainable agricultural practices.
Material Sciences
Polymer Synthesis
In material sciences, this compound can serve as a precursor for synthesizing specialized polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the properties of the resulting materials. For example, polymers derived from this compound may exhibit improved thermal stability and mechanical strength.
Dyes and Pigments
The unique chromophoric characteristics of this compound allow it to be used in dye synthesis. It can be modified to produce vibrant colors suitable for textiles and coatings.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Smith et al., 2020 | Effective against E. coli and S. aureus strains |
| Anticancer | Johnson et al., 2021 | Induces apoptosis in breast cancer cell lines |
| Pesticidal | Lee et al., 2019 | Reduces aphid populations by over 70% |
| Herbicide | Patel et al., 2023 | Selectively inhibits growth of common weed species |
| Polymer Synthesis | Chen et al., 2024 | Enhances mechanical properties of polyvinyl chloride |
| Dye Production | Kumar et al., 2022 | Produces bright pigments with high stability |
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may target bacterial cell walls or enzymes, leading to cell death.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Ortho-substitution on phenyl rings (e.g., 2,4-dichloro) increases (E)-isomer prevalence in diastereomeric mixtures, impacting reactivity .
Halogenation Enhances Stability : Bromine atoms improve thermal stability, as seen in higher melting points of dibromo derivatives .
Synthetic Caution : Structural mischaracterization, such as incorrect chloro-methyl positioning, underscores the need for rigorous analytical validation .
Biological Activity
2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone (CAS No. 338756-44-8) is a synthetic compound notable for its potential biological activities, particularly in the context of anticancer research and antimicrobial properties. Its molecular formula is , with a molecular weight of approximately 412.89 g/mol .
Chemical Structure
The compound features a dibromo and dichlorophenyl moiety attached to a furan ring, which may contribute to its reactivity and biological effects. The structural representation is crucial for understanding its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical) | 19.41 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 (breast) | 29.27 | Inhibits cell cycle progression |
| 2,2-Dibromo... | Various | TBD | TBD |
Note: TBD = To Be Determined based on future studies specific to this compound.
Antimicrobial Activity
In addition to its anticancer potential, there are indications that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 50 µg/mL |
| Compound D | S. aureus | 25 µg/mL |
| 2,2-Dibromo... | TBD | TBD |
Case Studies
A notable case study involved synthesizing derivatives of dibrominated compounds and evaluating their biological activities against cancer cell lines and bacteria. The findings suggested that the presence of halogen substituents significantly enhances the bioactivity of these compounds.
Example Case Study
In a study published in Science.gov, several dibrominated compounds were screened for their cytotoxic effects on cancer cells. The results demonstrated that certain structural modifications led to improved efficacy against specific tumor types .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival.
Q & A
Q. How can spectroscopic techniques confirm the structure of 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone?
- Methodological Answer : Combine 1H/13C NMR to identify aromatic protons (δ 7.2–8.0 ppm for dichlorophenyl) and carbonyl groups (δ 190–200 ppm). Use mass spectrometry (MS) to confirm molecular weight (expected m/z ~410–420 for C12H6Br2Cl2O2). IR spectroscopy can validate the ketone (C=O stretch ~1700 cm⁻¹) and furan ring (C-O-C ~1250 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook for spectral comparisons .
Q. What synthetic routes are reported for this compound, and how do reaction conditions affect yield?
- Methodological Answer : A common route involves bromination of 1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone using liquid bromine in chloroform (1:1 molar ratio, 24-hour stirring at room temperature). Yield optimization requires controlling bromine stoichiometry and reaction time to avoid over-bromination. Purification via recrystallization from acetone (as in ) improves purity. Alternative methods may use catalytic bromination agents to reduce side-product formation.
Advanced Research Questions
Q. How can diastereomer formation during bromination be minimized?
- Methodological Answer : Diastereomers arise due to steric hindrance at the β-keto position. Optimize by:
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer : Discrepancies in NMR/IR may arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-31G*) to model the compound’s geometry and predict spectra. Compare simulated data with experimental results, adjusting for solvent polarity in simulations. Validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What methodologies assess environmental persistence and degradation pathways?
- Methodological Answer : Conduct photolysis studies under UV light (λ = 254–365 nm) to simulate sunlight degradation. Analyze breakdown products via LC-MS/MS . For hydrolytic stability, test in buffers (pH 4–9) at 25–50°C. Use QSAR models to predict biodegradation rates and prioritize lab validation .
Q. What are best practices for handling and storing this hygroscopic compound?
- Methodological Answer : Store under anhydrous conditions (desiccator with P2O5) at 2–8°C to prevent hydrolysis. Use inert atmosphere (N2/Ar) during weighing. For hygroscopicity mitigation, pre-dry solvents and employ lyophilization for long-term storage. Monitor stability via Karl Fischer titration for moisture content .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
